
4-Methyl-3-hepten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is also known by its IUPAC name, 4-methylhept-3-en-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-hepten-2-one can be synthesized through various methods. One common synthetic route involves the reaction of isobutylene, formaldehyde, and acetone under specific conditions. The reaction typically occurs at a temperature of 250°C and a pressure of 30 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives
Scientific Research Applications
4-Methyl-3-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in biological processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic properties and its use in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-methyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various cellular processes. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with a similar structure, known for its role in programmed cell death in plants.
3-Hepten-2-one: A related compound with similar chemical properties but different applications.
Uniqueness
4-Methyl-3-hepten-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industry .
Properties
CAS No. |
22319-25-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-4-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3/b7-6+ |
InChI Key |
URFGREAPSNSHAH-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C(=C/C(=O)C)/C |
Canonical SMILES |
CCCC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)
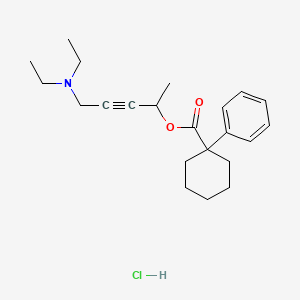
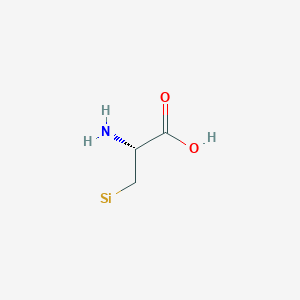
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
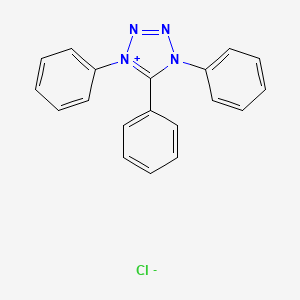
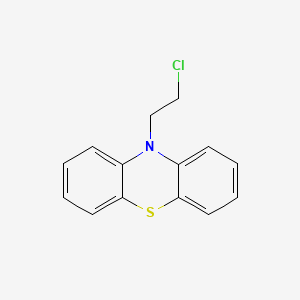

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)
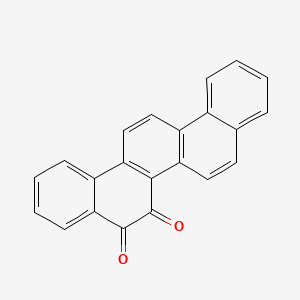

![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
